molecular formula C6H9N3 B133063 5-(Aminomethyl)pyridin-2-amine CAS No. 156973-09-0

5-(Aminomethyl)pyridin-2-amine

Cat. No. B133063
M. Wt: 123.16 g/mol
InChI Key: PHBVTMQLXNCAQO-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridin-2-amine is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The compound features a pyridine ring, a basic structural unit in many biologically active compounds, substituted with an aminomethyl group at the 5-position and an additional amino group at the 2-position. This arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives related to 5-(Aminomethyl)pyridin-2-amine has been described using various methods. For instance, the synthesis of 5-amino-2-pyridinecarboxylic acid derivatives involves reductive alkylation, alkylation of urethane, and selective NaBH4 reduction of the appropriate amide, followed by hydrolysis . Another approach for synthesizing related compounds includes the condensation of primary amines with specific reactants to form mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives . Additionally, a one-step synthesis method has been reported for the creation of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the X-ray structures of 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one derivatives have been reported, offering insights into the molecular conformation and potential interaction with biological targets .

Chemical Reactions Analysis

5-(Aminomethyl)pyridin-2-amine and its derivatives undergo various chemical reactions that are useful in medicinal chemistry. These reactions include N-amination, 1,3-dipolar cycloaddition, and the Reissert-Henze reaction, which can lead to the formation of diverse heterocyclic compounds with potential pharmacological activities . The ability to undergo such reactions makes these compounds suitable for the development of combinatorial libraries, which are essential for drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Aminomethyl)pyridin-2-amine derivatives are influenced by their functional groups and molecular structure. These properties include solubility, melting point, and reactivity, which are critical for their application in chemical synthesis and pharmaceutical development. For instance, the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives highlights the importance of mild reaction conditions and environmentally friendly synthesis pathways . Additionally, the corrosion inhibition efficiency of synthesized pyridine derivatives indicates their potential application in industrial settings .

Scientific Research Applications

  • Fluorescent Probes in Biochemistry

    • Summary of Application : Unsubstituted pyridin-2-amine, which includes 5-(Aminomethyl)pyridin-2-amine, has a high quantum yield and is a potential scaffold for a fluorescent probe . This makes it useful in various areas including analyzing proteins, immunoassays, visual recognition, efficient isolation of cells, etc .
    • Methods of Application : The study of their fluorescent properties is based on a recently developed Rh-catalyzed coupling of vinyl azide with isonitrile to form a vinyl carbodiimide intermediate, following tandem cyclization with an alkyne .
    • Results or Outcomes : An aminopyridine substituted with an azide group as a potential probe was further designed, synthesized, and evaluated. The “clicking-and-probing” experiment of it on BSA protein showed the potential of aminopyridine as a scaffold of a biological probe .
  • Synthesis of Ionic Liquids in Chemistry

    • Summary of Application : 2-Picolylamine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of these procedures are the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
  • Synthesis of PPD Analogues in Chemistry

    • Summary of Application : 2-(Amino methyl)pyridine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is a synthesis reagent used in the synthesis of PPD analogues .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of these procedures are the preparation of 5-nitro-2-furancarboxylamides displaying potent tryoanocidal activity against trypanosomiasis .
  • Production of Pharmaceuticals

    • Summary of Application : 2-Aminopyridine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used in the production of various drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
    • Methods of Application : It is produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .
    • Results or Outcomes : The outcomes of these procedures are the synthesis of various pharmaceuticals .
  • Chelating Ligand for Synthesis of Complexes

    • Summary of Application : 2-Picolylamine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The outcomes of these procedures are the synthesis of various complexes .
  • Production of Various Drugs
    • Summary of Application : 2-Aminopyridine, a compound similar to 5-(Aminomethyl)pyridin-2-amine, is used in the production of various drugs such as piroxicam, sulfapyridine, tenoxicam, and tripelennamine .
    • Methods of Application : It is produced by the reaction of sodium amide with pyridine, a process known as the Chichibabin reaction .
    • Results or Outcomes : The outcomes of these procedures are the synthesis of various pharmaceuticals .

Safety And Hazards

The safety data sheet for a similar compound, 2-(Aminomethyl)pyridine, indicates that it is harmful if inhaled or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for 5-(Aminomethyl)pyridin-2-amine could involve further exploration of its potential in drug development, given the antitrypanosomal and antiplasmodial activities observed in its derivatives . Additionally, the synthesis process could be optimized for better yields and purity .

Relevant Papers The relevant papers retrieved provide valuable information on the synthesis, properties, and potential applications of 5-(Aminomethyl)pyridin-2-amine . They highlight the compound’s role in the synthesis of 2-aminopyrimidine derivatives and its potential in drug development .

properties

IUPAC Name

5-(aminomethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBVTMQLXNCAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578126
Record name 5-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminomethyl)pyridin-2-amine

CAS RN

156973-09-0
Record name 5-(Aminomethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(aminomethyl)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a solution of 6-aminonicotinonitrile 117-A (5.0 g, 42 mmol) was added a solution of 1 M BH3-THF (294 mL, 294 mmol) at 0° C. (prepared as in J.Org. Chem., Vol. 38, No. 5, 1973). The reaction was stirred at room temperature for 1 hour. The reaction mixture was then slowly pored into ice water. 100 mL 4N HCl was added and stirred for 20 min. The solution was basified with NH4OH to pH of about 11, and then concentrated. THF (300mL×2) was added to the mixture followed by addition of solid KOH (excess). The suspension was stirred. The THF layer was collected by filtration and concentrated to give 5-(aminomethyl)pyridin-2-amine 117-B (4.3 g).
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5 g
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Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (21 mmol) is added in small portions to 10 mmol of 6-aminonicotinamide in tetrahydrofuran. The mixture is heated at reflux for 72 hours, then brought to ambient temperature and hydrolyzed with water and then with a 1N sodium hydroxide solution. After stirring for one hour, the mixture is filtered through Celite and washed with an 85/15 tetrahydrofuran/methanol mixture. The solvents are then evaporated off and the residue obtained is purified by chromatography on silica gel to yield the expected product in the form of a white solid.
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21 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JJ Crawford, W Lee, I Aliagas, S Mathieu… - Journal of medicinal …, 2015 - ACS Publications
The p21-activated kinases (PAKs) play important roles in cytoskeletal organization, cellular morphogenesis, and survival and have generated significant attention as potential …
Number of citations: 33 pubs.acs.org
RV Smalling, ME Bechard, J Duryea, PJ Kingsley… - Oncogene, 2022 - nature.com
Metastatic outgrowth is supported by metabolic adaptations that may differ from the primary tumor of origin. However, it is unknown if such adaptations are therapeutically actionable. …
Number of citations: 2 www.nature.com
RD Gao, M Maeda, C Tallon, AP Feinberg… - ACS Medicinal …, 2022 - ACS Publications
In the search for alternatives to 6-aminonicotinamide (6AN), a series of 6-aminonicotinic acid esters were designed and synthesized as precursors of 6-amino-NADP + , a potent …
Number of citations: 1 pubs.acs.org
N Kühl, D Graf, J Bock, MAM Behnam… - Journal of Medicinal …, 2020 - ACS Publications
Dengue and West Nile virus are rapidly spreading global pathogens for which no specific therapeutic treatments are available. One of the promising targets for drug discovery against …
Number of citations: 25 pubs.acs.org

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